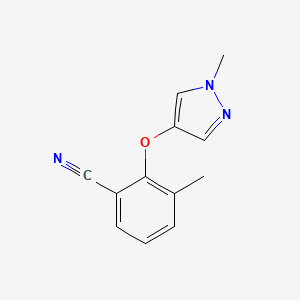
2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide, also known as BDBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDBS is a sulfonamide derivative that contains a bromine atom and an isoxazole ring, making it a unique chemical compound with diverse properties. In
Applications De Recherche Scientifique
2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide has been reported to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various tumors. CA IX has been identified as a promising target for cancer therapy, and 2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide has shown promising results in inhibiting its activity. 2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide has also been studied for its potential use as a fluorescent probe for imaging applications.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide involves its ability to bind to the active site of CA IX, thereby inhibiting its activity. 2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide is believed to interact with the zinc ion present in the active site of CA IX, leading to the formation of a stable complex. This complex inhibits the catalytic activity of CA IX, which is essential for tumor growth and survival.
Biochemical and Physiological Effects:
2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide has been shown to exhibit potent inhibitory activity against CA IX, both in vitro and in vivo. Inhibition of CA IX activity has been associated with decreased tumor growth and increased sensitivity to chemotherapy. 2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide has also been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide has several advantages for lab experiments, including its ease of synthesis, potent inhibitory activity against CA IX, and low toxicity. However, 2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide also has some limitations, including its limited solubility in water and its potential for off-target effects. Further studies are needed to fully understand the advantages and limitations of 2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide for lab experiments.
Orientations Futures
There are several future directions for the study of 2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide. One potential direction is the development of 2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide-based fluorescent probes for imaging applications. Another direction is the optimization of 2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide derivatives for increased potency and selectivity against CA IX. Additionally, the potential use of 2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide in combination with other chemotherapeutic agents should be explored further. Overall, 2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide has significant potential for the development of novel cancer therapies, and further research is warranted to fully explore its applications.
Méthodes De Synthèse
The synthesis of 2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide involves the reaction of 2-bromo-4-nitrobenzenesulfonamide with 3,4-dimethylisoxazole in the presence of a reducing agent. The reaction takes place in a solvent such as ethanol or acetonitrile, and the product is obtained through filtration and recrystallization. The synthesis of 2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide is relatively straightforward and can be achieved through a one-step reaction.
Propriétés
IUPAC Name |
2-bromo-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-6-4-3-5-9(10)12/h3-6,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICDMFJBLNFMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid](/img/structure/B6634513.png)
![5-[(5-Bromopyrimidin-2-yl)oxy]-2-nitrobenzoic acid](/img/structure/B6634521.png)
![2-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]acetic acid](/img/structure/B6634530.png)
![3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6634536.png)
![2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid](/img/structure/B6634540.png)
![2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6634544.png)
![1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6634553.png)

![2-[(5-Chloro-1,3-thiazol-2-yl)methyl-prop-2-enylamino]acetic acid](/img/structure/B6634574.png)

